Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
Overview
Description
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C8H11N2O3P and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gem-dimethyl substituents in certain pyrimidine derivatives contribute to high selectivity and potent inhibition of bacterial dihydrofolate reductase, making them potential antibacterial agents (Johnson et al., 1989).
Novel pyrimidine derivatives have shown cardiotonic activity, indicating potential applications in cardiovascular therapeutics (Dorigo et al., 1996).
Pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium effectively phosphorylates certain uridine analogues, a property that can impact the design of chemotherapeutic agents (Krajewska & Shugar, 1982).
Certain pyrimidine phosphoribosyltransferases demonstrate strong affinity for pyrimidines with specific modifications, which is crucial for the conversion of 5-fluorouracil to active nucleotides (Kessel et al., 1972).
Some 2,4-diamino-furo[2,3-d]pyrimidine derivatives have exhibited significant inhibition activity against lung cancer cell lines, indicating their potential in cancer therapy (Hu et al., 2010).
UVB-induced pyrimidine photodimers can inhibit DNA methylation, suggesting a mechanism of action similar to certain chemical carcinogens (Becker et al., 1985).
Properties
IUPAC Name |
methyl 5-dimethylphosphorylpyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O3P/c1-13-8(11)7-9-4-6(5-10-7)14(2,3)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVKCNAVQUCHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)P(=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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